![molecular formula C13H12N4O2 B14342604 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline CAS No. 106132-44-9](/img/structure/B14342604.png)
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is specifically known for its applications in dyeing processes and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-methyl aniline to form 2-methyl-4-nitroaniline. This intermediate is then diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is subsequently coupled with aniline under alkaline conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4-[(E)-(2-Methyl-4-aminophenyl)diazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the dyeing of textiles and as a colorant in various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to potential antibacterial effects. The azo group can also undergo reduction in biological systems, forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Nitrophenyl)diazenyl]aniline: Similar structure but lacks the methyl group.
4-[(2-Nitrophenyl)diazenyl]aniline: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline is unique due to the presence of both the methyl and nitro groups, which influence its chemical reactivity and potential applications. The specific substitution pattern enhances its stability and makes it suitable for various industrial and research applications.
Properties
CAS No. |
106132-44-9 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-[(2-methyl-4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H12N4O2/c1-9-8-12(17(18)19)6-7-13(9)16-15-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3 |
InChI Key |
HYIBUZDVSWTRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)

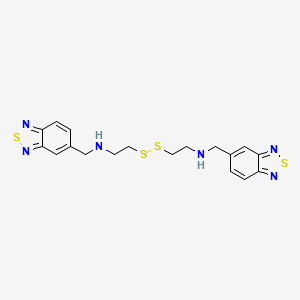
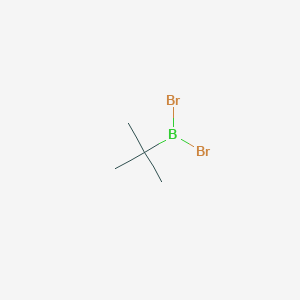

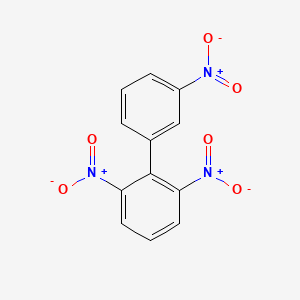

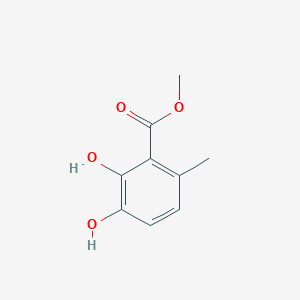
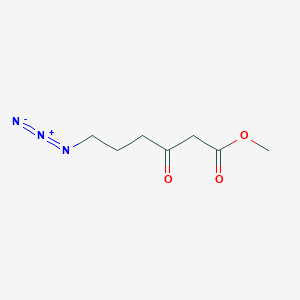

![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

